m-PEG10-NHS ester
CAS No.:
Cat. No.: VC0536100
Molecular Formula: C26H47NO14
Molecular Weight: 597.66
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H47NO14 |
---|---|
Molecular Weight | 597.66 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C26H47NO14/c1-31-6-7-33-10-11-35-14-15-37-18-19-39-22-23-40-21-20-38-17-16-36-13-12-34-9-8-32-5-4-26(30)41-27-24(28)2-3-25(27)29/h2-23H2,1H3 |
Standard InChI Key | AHACEXJKYSNKKI-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Identity
m-PEG10-NHS ester is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 2490419-63-9 |
Molecular Formula | C26H47NO14 |
Molecular Weight | 597.7 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Purity (Commercial) | 95-98% |
Appearance | Pale Yellow Oily Matter |
The compound consists of three primary structural components: a methyl-capped terminus (the "m" in m-PEG), a polyethylene glycol chain comprising 10 ethylene oxide units, and an N-hydroxysuccinimide (NHS) ester group at the other terminus .
Chemical Structure
The structure can be represented by the SMILES notation:
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
This compound features a hydrophilic PEG spacer that increases water solubility while the reactive NHS ester enables specific chemical reactions with primary amines .
Functional Properties
Reactivity
The NHS ester moiety in m-PEG10-NHS ester readily reacts with primary amines (-NH2) to form stable amide bonds. This reactivity makes it particularly useful for:
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Labeling proteins through lysine residues and N-terminal amines
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Modifying amine-functionalized oligonucleotides
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Conjugating small molecule drugs to carrier molecules
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Creating bioconjugates with various amine-containing biomolecules
Stability Considerations
NHS esters are susceptible to hydrolysis in aqueous environments, particularly at alkaline pH. Commercial suppliers note that while m-PEG10-NHS ester typically has >95% purity initially, it may experience slight degradation over time due to its inherent instability . Therefore, proper storage is essential:
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Store at 2-8°C or -20°C, away from moisture
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For long-term storage of stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month)
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Prepare fresh solutions when possible to ensure optimal reactivity
Applications in PROTAC Technology
Role as a PROTAC Linker
m-PEG10-NHS ester serves as a crucial linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation . PROTACs contain:
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A ligand that binds to the target protein
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A linker (such as m-PEG10-NHS ester)
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A ligand that binds to an E3 ubiquitin ligase
The compound functions by joining these two essential ligands, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein .
Advantages of PEG-Based Linkers in PROTACs
The PEG chain in m-PEG10-NHS ester provides several benefits for PROTAC development:
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Enhanced water solubility of the resulting conjugate
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Flexibility that facilitates optimal positioning of the two binding ligands
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Biocompatibility and reduced immunogenicity
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Chemical stability under physiological conditions
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Tunable length to optimize the spatial arrangement between the E3 ligase and target protein
Applications in Bioconjugation Chemistry
Protein PEGylation
m-PEG10-NHS ester enables PEGylation of proteins, which can provide multiple advantages:
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Increased circulation half-life of therapeutic proteins
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Reduced immunogenicity
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Enhanced aqueous solubility
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Improved stability against proteolytic degradation
Antibody-Drug Conjugate Development
This compound and related derivatives like Mal-PEG10-NHS ester serve as non-cleavable linkers in antibody-drug conjugates (ADCs) . The NHS ester reacts with primary amines on antibodies, while the PEG chain:
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Increases the hydrophilicity of the ADC
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Provides spacing between the antibody and the drug
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Enhances stability in circulation
Stock Solution Preparation
For research applications, m-PEG10-NHS ester is often prepared as a concentrated stock solution. The table below provides guidance for preparing solutions of different concentrations:
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.415 mL | 7.0748 mL | 14.1497 mL |
5 mM | 0.283 mL | 1.415 mL | 2.8299 mL |
10 mM | 0.1415 mL | 0.7075 mL | 1.415 mL |
DMSO is the recommended solvent, with typical solubility of approximately 100 mg/mL (141.50 mM) with ultrasonic treatment .
Related PEG-NHS Derivatives
The following table summarizes several related PEG-NHS ester compounds that differ in length or functional groups:
Compound | CAS Number | Features | Applications |
---|---|---|---|
m-PEG2-NHS ester | 1127247-34-0 | Shorter PEG chain | Bioconjugation with limited spacing |
m-PEG4-NHS ester | 622405-78-1 | Medium-length PEG chain | Intermediate spacing applications |
Mal-PEG10-NHS ester | 1263044-56-9 | Contains maleimide group | Dual-reactive linker for thiol and amine conjugation |
t-Boc-N-amido-PEG10-NHS ester | - | Boc-protected amine | Orthogonal protection strategies |
Bis-PEG10-NHS ester | 2221949-02-4 | Two NHS ester groups | Crosslinking applications |
These derivatives provide options for researchers needing specific characteristics such as different spacer lengths or orthogonal reactivity .
Research Applications in Cancer Biology
PEG10 in Cancer Research
It is important to note the distinction between the chemical compound m-PEG10-NHS ester and the gene PEG10 (Paternally Expressed Gene 10). Recent research has identified PEG10 as a significant factor in cancer biology, particularly in relation to drug resistance mechanisms.
A 2023 study published in the Journal of Experimental & Clinical Cancer Research demonstrated that high PEG10 expression is associated with resistance to CDK4/6 inhibitors in hormone receptor-positive breast cancer. The mechanistic study confirmed that high PEG10 expression suppressed p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of proteins, thereby contributing to drug resistance and enhancing epithelial-mesenchymal transition (EMT) .
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